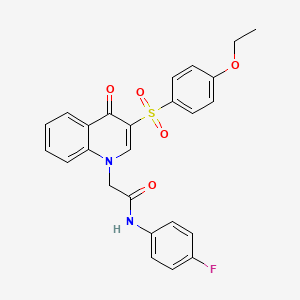

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

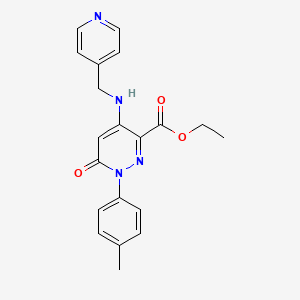

“N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” is a complex organic compound. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds involves the activation of the C–F bond in organic synthesis, which is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Various methods are available for their synthesis, including the use of trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .Molecular Structure Analysis

The molecular structure of “N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is a key component, and its properties and interactions with other groups in the molecule would be crucial to understanding the overall structure .Chemical Reactions Analysis

The chemical reactions involving “N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” would likely involve the trifluoromethyl group. For instance, an enantioselective Strecker reaction to construct trifluoromethylated quaternary stereocenters with N-PMP and unexplored N-Boc trifluoromethyl ketimines has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” would be influenced by its molecular structure. The trifluoromethyl group is known to impart unique properties to compounds, including increased lipophilicity and metabolic stability .Applications De Recherche Scientifique

- Application : TFPE serves as a radical precursor for gem-difluoroalkenes synthesis. Researchers have developed a metal-free photoinduced method that utilizes various carbonyl derivatives as alkyl radical precursors via C–C bond cleavage. These gem-difluoroalkenes find applications in drug discovery, especially for late-stage modifications of biologically active molecules .

- Application : CF₃-substituted prolines, which include the trifluoromethyl group found in TFPE, have been investigated for NMR labeling. Understanding the effects of these substitutions on NMR spectra provides insights into protein structures and interactions. Researchers have compared CF₃-substituted prolines to other amino acids, revealing significant factors to consider in NMR studies .

- Application : Researchers have designed and synthesized phenylethanol derivatives containing a trifluoromethyl pyrazole pharmacophore, similar to TFPE. These compounds exhibit high antifungal activity. By incorporating the trifluoromethyl group, they enhance the efficacy of the derivatives against fungal pathogens .

Gem-Difluoroalkenes Synthesis

NMR Labeling and Structural Studies

Antifungal Activity Enhancement

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Given the presence of the trifluoromethyl group, it could potentially be used in pharmaceuticals, agrochemicals, and materials . The specific mechanism would depend on the exact molecular structure and the environment in which it is used.

Propriétés

IUPAC Name |

1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNOFJDIKCXHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)

![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)

![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)